Maleuric acid, dodecyl ester
Description
Maleuric acid, dodecyl ester (CAS 6151-04-8) is a chemical compound with the IUPAC name (Z)-4-[(aminocarbonyl)amino]-4-oxo-2-butenoic acid dodecyl ester . Structurally, it consists of a maleuric acid backbone (a derivative of maleic acid with a carbamoylamino group) esterified with a dodecyl (C12) alkyl chain. This long hydrocarbon chain enhances its hydrophobic properties, making it suitable for applications such as surfactants, corrosion inhibitors, and bioactive agents. Its unique functional groups—ester, carbamoylamino, and conjugated double bonds—enable diverse interactions with metals, polymers, and biological systems .
Properties
CAS No. |
6151-04-8 |
|---|---|
Molecular Formula |
C17H30N2O4 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
dodecyl (Z)-4-(carbamoylamino)-4-oxobut-2-enoate |
InChI |
InChI=1S/C17H30N2O4/c1-2-3-4-5-6-7-8-9-10-11-14-23-16(21)13-12-15(20)19-17(18)22/h12-13H,2-11,14H2,1H3,(H3,18,19,20,22)/b13-12- |
InChI Key |
OUWYXJOKJCFDQF-SEYXRHQNSA-N |
Isomeric SMILES |
CCCCCCCCCCCCOC(=O)/C=C\C(=O)NC(=O)N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C=CC(=O)NC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Maleuric acid, dodecyl ester can be synthesized through the esterification of maleuric acid with dodecyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of heterogeneous catalysts, such as acid ion exchange resins, is also common to improve the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Maleuric acid, dodecyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield maleuric acid and dodecyl alcohol.
Oxidation: The ester can undergo oxidation reactions to form various oxidized products.
Substitution: The ester group can be substituted with other functional groups under appropriate reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as alkyl halides and nucleophiles are used for substitution reactions.
Major Products
Hydrolysis: Maleuric acid and dodecyl alcohol.
Oxidation: Various oxidized derivatives of the ester.
Substitution: Substituted esters with different functional groups.
Scientific Research Applications
Maleuric acid, dodecyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other esters and derivatives.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of polymers, coatings, and surfactants
Mechanism of Action
The mechanism of action of maleuric acid, dodecyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release maleuric acid and dodecyl alcohol, which can then interact with biological molecules and pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in drug delivery or as a surfactant .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Performance in Corrosion Inhibition
This compound shares similarities with aspartic di-dodecyl ester hydrochloride (ADH), a corrosion inhibitor for carbon steel in acidic media. ADH achieves 87.62% inhibition efficiency at 1000 ppm, rising to 92.59% when combined with ZnO nanoparticles due to enhanced surface adsorption . While direct data on this compound is lacking, its carbamoylamino group may similarly adsorb onto metal surfaces, forming protective films. In contrast, lauryl phosphate relies on phosphate groups for adsorption but may exhibit lower biodegradability .
Cytotoxic and Bioactive Properties
Maleuric acid esters (e.g., methyl, allyl) demonstrate cytotoxic effects on Ehrlich ascites tumor cells by disrupting spindle fibers and chromatin . The dodecyl chain in this compound may enhance membrane permeability compared to shorter-chain analogs, though this requires empirical validation. Comparatively, lactic acid dodecyl ester is studied for biodegradable surfactants, where its hydroxyl group improves environmental compatibility .
Antioxidant and Surface Activity
Esters with varying alkyl chains exhibit chain-length-dependent antioxidant activity. For dihydrocaffeic acid esters, the dodecyl ester shows moderate radical scavenging activity, balancing solubility and hydrophobicity . This compound’s carbamoylamino group could further modulate antioxidant efficacy through hydrogen bonding or metal chelation.
Key Research Findings
- Adsorption Mechanisms: ADH’s corrosion inhibition involves Langmuir adsorption, forming a protective film on steel surfaces . This compound’s carbamoylamino group may similarly bind to metals, though its adsorption kinetics need study.
- Thermal Stability : ADH’s inhibition efficiency decreases at elevated temperatures due to molecular desorption . The dodecyl chain in this compound may mitigate this via stronger hydrophobic interactions.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for maleuric acid, dodecyl ester, and how can researchers optimize yield and purity?
- Methodological Answer : Synthesis typically involves esterification of maleuric acid with dodecyl alcohol under acidic catalysis (e.g., sulfuric acid). Key variables include reaction temperature (60–80°C), molar ratios (1:1.2 acid-to-alcohol), and solvent selection (toluene or dichloromethane). Purification via column chromatography or recrystallization improves purity. Yield optimization requires monitoring reaction progress using thin-layer chromatography (TLC) and adjusting catalyst concentration .
- Data Consideration : Report absolute yields, melting points, and spectroscopic data (e.g., H/C NMR, IR) to validate structural integrity. Compare results with analogous esters (e.g., dodecyl acrylate) to identify trends in steric hindrance effects .
Q. Which analytical techniques are most reliable for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- Spectroscopy : H NMR (δ 4.1–4.3 ppm for ester -CH- groups) and IR (C=O stretch at ~1740 cm) confirm ester formation.
- Chromatography : HPLC with UV detection (λ = 210–220 nm) assesses purity; GC-MS identifies volatile byproducts.
- Elemental Analysis : Validate empirical formula (CHO) with ≤0.3% deviation .
- Statistical Reporting : Include retention times, peak area ratios, and signal-to-noise ratios. Use triplicate measurements to calculate mean ± SD .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?
- Methodological Answer : Discrepancies often arise from variations in solvent systems (polar vs. nonpolar), temperature, or impurities. Conduct systematic studies:
Measure solubility in solvents (e.g., ethanol, hexane) at controlled temperatures (25°C, 40°C).
Perform accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring.
Compare results against structurally similar esters (e.g., dodecyl phosphate) to isolate chain-length effects .
- Data Analysis : Apply ANOVA to assess significance of observed differences (p < 0.05). Discuss limitations, such as impurity interference, in the discussion section .
Q. What experimental design principles apply to studying the biological interactions of this compound?
- Methodological Answer :
- In Vitro Models : Use cell lines (e.g., HepG2, Caco-2) to assess cytotoxicity (MTT assay) and membrane permeability (PAMPA). Include negative controls (vehicle-only) and positive controls (e.g., SDS for cytotoxicity).
- Dose-Response Studies : Test concentrations (1–100 µM) in triplicate. Normalize data to control viability .
- Ethical Compliance : Follow institutional guidelines for cell culture and disposal. Justify sample size using power analysis (α = 0.05, β = 0.2) .
Q. How should researchers design degradation studies to identify breakdown products of this compound under environmental conditions?
- Methodological Answer :
- Hydrolytic Degradation : Incubate in buffers (pH 2–10) at 37°C. Analyze aliquots via LC-MS/MS to detect maleuric acid and dodecanol.
- Photodegradation : Expose to UV light (254 nm) in quartz cuvettes; monitor using UV-Vis spectroscopy.
- Data Interpretation : Use high-resolution mass spectrometry (HRMS) to confirm degradation products. Report degradation kinetics (e.g., half-life, rate constants) .
Methodological and Reporting Standards
Q. What statistical approaches are recommended for analyzing dose-dependent effects in pharmacological studies?
- Methodological Answer :
- Nonlinear Regression : Fit dose-response data to sigmoidal models (e.g., Hill equation) to calculate EC.
- Outlier Handling : Apply Grubbs’ test (α = 0.05) to exclude anomalies.
- Software : Use GraphPad Prism or R packages (e.g.,
drc) for analysis. Provide raw data in supplementary materials .
Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?
- Methodological Answer :
- Protocol Standardization : Detail exact molar ratios, catalyst batches, and equipment (e.g., reflux condenser type).
- Inter-Lab Validation : Share samples with collaborating labs for independent NMR/HPLC verification.
- Metadata Reporting : Include humidity, stirring speed, and solvent supplier in methods .
Data Presentation Guidelines
Table 1 : Comparison of Synthetic Methods for Dodecyl Esters
| Parameter | This compound | Dodecyl Acrylate | Dodecyl Phosphate |
|---|---|---|---|
| Catalyst | HSO | Ti(OiPr) | – |
| Yield (%) | 65–78 | 82–90 | 70–85 |
| Purification | Column Chromatography | Distillation | Ion Exchange |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
